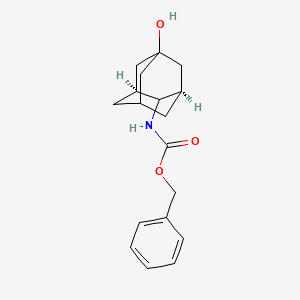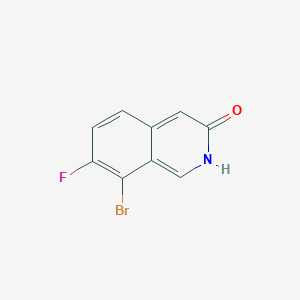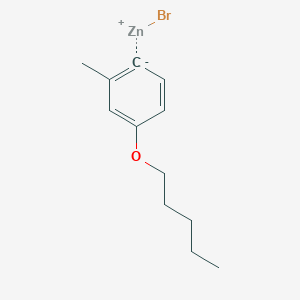
2-Methyl-4-n-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-n-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the zinc atom in the molecule allows for unique reactivity patterns, making it a versatile tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-4-n-pentyloxyphenylzinc bromide typically involves the reaction of 2-Methyl-4-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methyl-4-n-pentyloxyphenyl bromide+Zn→2-Methyl-4-n-pentyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of high-purity zinc and rigorous exclusion of moisture and oxygen are critical to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-n-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst and a halide or pseudohalide partner.
Substitution Reactions: Often carried out in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Negishi coupling, the primary product is a new carbon-carbon bond between the aryl group of the organozinc reagent and the coupling partner.
Applications De Recherche Scientifique
2-Methyl-4-n-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-4-n-pentyloxyphenylzinc bromide exerts its effects involves the transfer of the aryl group from the zinc atom to a suitable electrophile. This process is facilitated by the formation of a transient organozinc intermediate, which then undergoes further transformation depending on the reaction conditions. The molecular targets and pathways involved are primarily dictated by the nature of the electrophile and the specific reaction being carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pyridylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-[(4-Morpholino)methyl]phenylzinc iodide: Used in organic synthesis with slightly different reactivity due to the presence of the iodide ion.
Uniqueness
2-Methyl-4-n-pentyloxyphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in various reactions. The presence of the pentyloxy group can also impart different solubility and stability characteristics compared to other organozinc reagents.
Propriétés
Formule moléculaire |
C12H17BrOZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-3-pentoxybenzene-6-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-3-4-5-9-13-12-8-6-7-11(2)10-12;;/h6,8,10H,3-5,9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NRHBGDMPHSONOQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


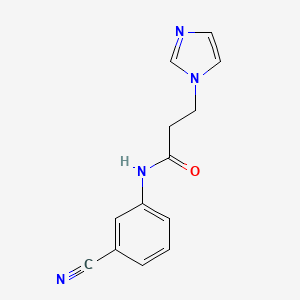
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)
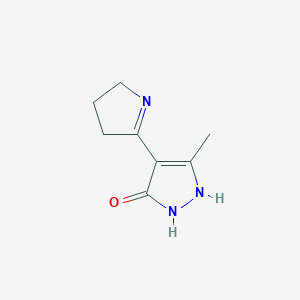
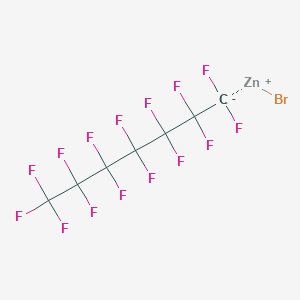
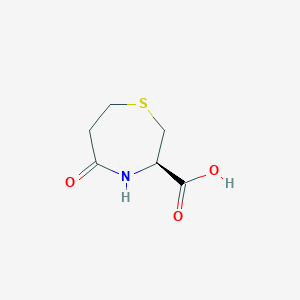
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
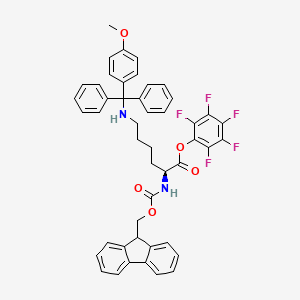
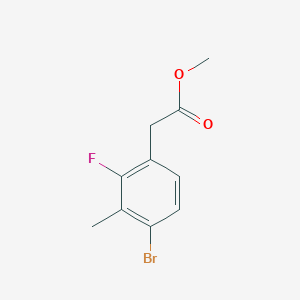
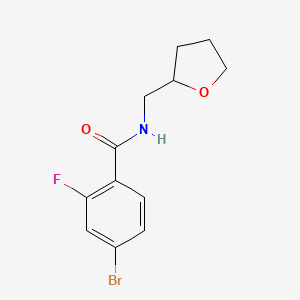
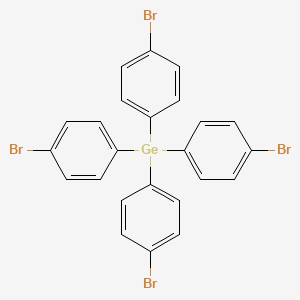
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

